11-Progesterone acridinium estertrifluoromethanesulfonate
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Overview
Description
Saponaretin is a flavone glucoside, specifically the apigenin-6-C-glucoside . Unlike the prefix “iso” in its name, which usually denotes an isoflavonoid, here it refers to the position of the glucoside on the flavone relative to vitexin . Natural sources of saponaretin include the passion flower, cannabis, oats, and the açaí palm.
Preparation Methods
Synthetic Routes::
- Saponaretin can be synthesized through various methods, including chemical reactions involving flavonoid precursors.
- One common approach involves glycosylation of apigenin using glucose as the glycosyl donor.
- The specific synthetic routes may vary, but they generally aim to attach the glucose moiety to the apigenin scaffold.
- While saponaretin is not produced industrially on a large scale, its isolation from natural sources remains the primary method.
- Extraction from plants rich in saponaretin, such as Saponaria officinalis, provides the compound for research purposes.
Chemical Reactions Analysis
Reactivity::
- Saponaretin can undergo various chemical reactions typical of flavones.
- These reactions include oxidation, reduction, and substitution processes.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (using H₂ and a metal catalyst) are employed.
Substitution: Various reagents can introduce functional groups (e.g., halogens) onto the flavone ring.
- Oxidation may yield hydroxylated derivatives.
- Reduction can lead to dihydroflavones.
- Substitution reactions result in modified saponaretin derivatives.
Scientific Research Applications
Saponaretin has diverse applications:
Chemistry: Used as a model compound for studying flavonoid reactivity.
Biology: Investigated for its antioxidant properties and potential health benefits.
Medicine: Under scrutiny for its hepatoprotective effects.
Industry: Limited applications due to its natural occurrence and lack of large-scale production.
Mechanism of Action
- Saponaretin’s precise mechanism of action is not fully elucidated.
- It likely involves interactions with cellular pathways, possibly through modulation of enzymes or receptors.
Comparison with Similar Compounds
- Saponaretin shares similarities with other flavone glucosides, such as vitexin and isoorientin .
- Its uniqueness lies in the specific position of the glucoside moiety on the flavone backbone.
Properties
CAS No. |
113578-24-8 |
---|---|
Molecular Formula |
C47H51F3N2O9S |
Molecular Weight |
877 g/mol |
IUPAC Name |
[4-[2-[[2-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]acetyl]amino]ethyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |
InChI |
InChI=1S/C46H50N2O6.CHF3O3S/c1-28(49)36-19-20-37-33-18-15-30-25-31(50)21-23-45(30,2)43(33)40(26-46(36,37)3)53-27-41(51)47-24-22-29-13-16-32(17-14-29)54-44(52)42-34-9-5-7-11-38(34)48(4)39-12-8-6-10-35(39)42;2-1(3,4)8(5,6)7/h5-14,16-17,25,33,36-37,40,43H,15,18-24,26-27H2,1-4H3;(H,5,6,7)/t33-,36+,37-,40+,43+,45-,46+;/m0./s1 |
InChI Key |
FEZBZGDUFCMDHY-KMFDWQNXSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Synonyms |
11-PAMTA 11-progesterone acridinium estertrifluoromethanesulfonate 11-progesteryl-2-carboxymethyltyramine-4-(10-methyl)acridinium-9-carboxylate |
Origin of Product |
United States |
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